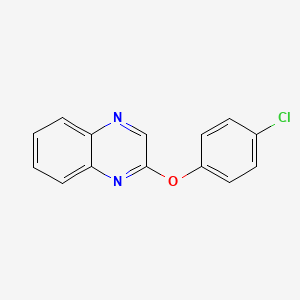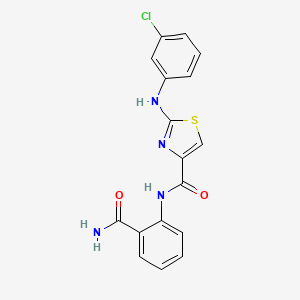![molecular formula C41H71NO12 B2557011 (2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione CAS No. 2334483-46-2](/img/no-structure.png)
(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Burnettramic acid A is a fungal metabolite originally isolated from A. burnettii that has diverse biological activities. It is active against B. subtilis, S. aureus, C. albicans, and S. cerevisiae (IC50s = 2.3, 5.9, 0.5, and 0.2 µg/ml, respectively). Burnettramic acid A is cytotoxic to NS-1 murine myeloma cells but not neonatal foreskin fibroblasts (IC50s = 13.8 and >100 µg/ml, respectively).
(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione is a natural product found in Aspergillus with data available.
科学的研究の応用
Solubility Studies
Research on the solubility of complex saccharides and related compounds in ethanol–water solutions offers insights into the physical properties and potential applications of structurally complex molecules. For example, the study by Gong et al. (2012) determined the solubilities of various saccharides, providing foundational data that can be extrapolated to understand the behavior of complex molecules in different solvent systems. These insights are crucial for designing extraction processes, purification strategies, and formulation development in pharmaceutical and biotechnological applications.
Synthetic Studies
The synthesis of structurally complex molecules, such as spiroketals and cycloalkanes, has been the focus of several studies, indicating the interest in exploring the synthetic pathways and potential applications of these compounds in medicinal chemistry. For instance, Favre, Gerber‐Lemaire, & Vogel (2010) explored synthetic routes toward the CD spiroketal of spongistatins, highlighting techniques that could be relevant for synthesizing the target molecule and its analogs for potential therapeutic uses.
Chemical Constituents with Bioactivity
Studies identifying and isolating bioactive constituents from natural sources, such as the pollen of Typha angustifolia, shed light on the process of discovering new compounds with potential therapeutic properties. Feng Xuqian (2014) reported the isolation of several compounds, demonstrating the complex interplay of structural features necessary for bioactivity. Such research underscores the importance of detailed structural analysis in the development of new pharmaceuticals and nutraceuticals.
Degradation Studies
Degradation studies, like the one conducted by Del Grosso Erika et al. (2012) on thiocolchicoside, offer valuable information on the stability and behavior of complex molecules under various conditions. Understanding the degradation pathways is crucial for ensuring the stability and efficacy of pharmaceutical compounds.
Computational Studies
Computational studies, such as the one on the regulation of blood glucose level by Muthusamy & Krishnasamy (2016), provide insights into the potential biological activities of complex molecules. By identifying target proteins and simulating interactions, such studies pave the way for the rational design of new drugs and therapeutic agents.
特性
CAS番号 |
2334483-46-2 |
|---|---|
分子式 |
C41H71NO12 |
分子量 |
770.014 |
IUPAC名 |
(2Z,6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
InChI |
InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/b13-10+,35-34-/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |
InChIキー |
MGYSOSIDALEBDU-KOYWNODBSA-N |
SMILES |
CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2556938.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556939.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2556940.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556948.png)

